molecular formula C11H15ClO2S B2642025 methyl2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate CAS No. 2106480-16-2

methyl2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate

Cat. No.: B2642025
CAS No.: 2106480-16-2
M. Wt: 246.75
InChI Key: WIYQDZNRXXOEDI-UHFFFAOYSA-N
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Description

Methyl2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 3,3-dimethylbutanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate
  • Methyl 2-(5-chlorothiophen-2-yl)propanoate
  • (5-Chlorothiophen-2-yl)methanamine hydrochloride

Uniqueness

Methyl2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2S/c1-11(2,3)9(10(13)14-4)7-5-6-8(12)15-7/h5-6,9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYQDZNRXXOEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=C(S1)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2106480-16-2
Record name methyl 2-(5-chlorothiophen-2-yl)-3,3-dimethylbutanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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